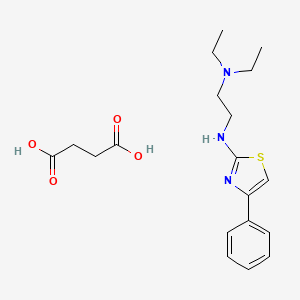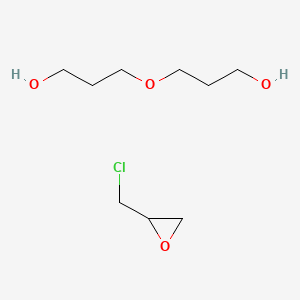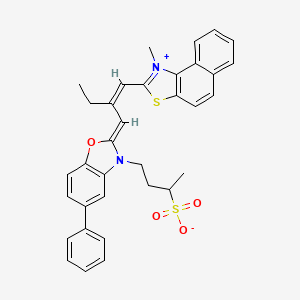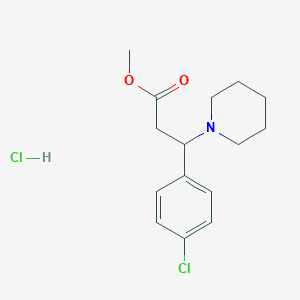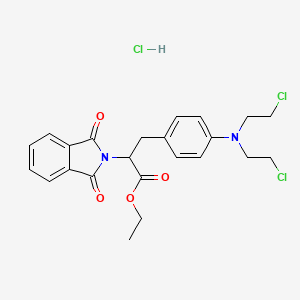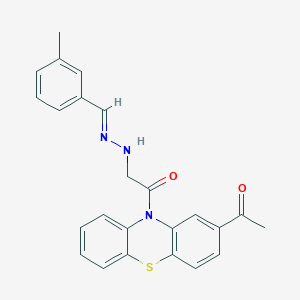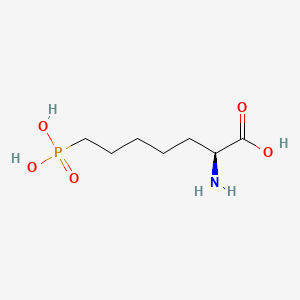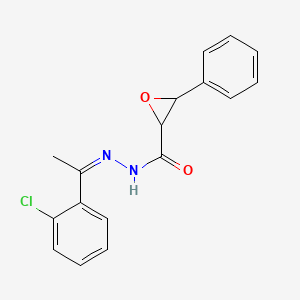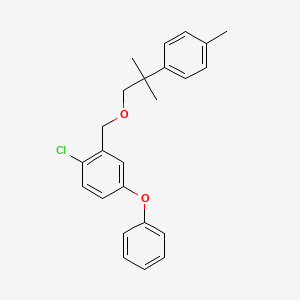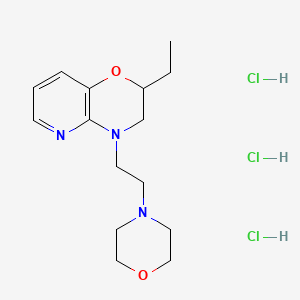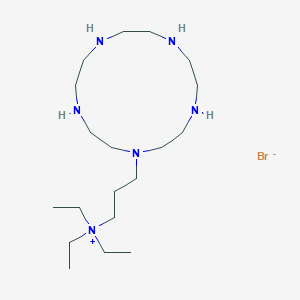
beta-Eudesmol cis epimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Eudesmol can be synthesized through various methods, including the extraction from natural sources like Atractylodes lancea . The synthetic routes often involve the use of sesquiterpenoid precursors and specific reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of beta-Eudesmol typically involves the cultivation of plants rich in this compound, followed by extraction and purification processes . Techniques such as steam distillation and solvent extraction are commonly used to isolate beta-Eudesmol from plant materials .
Chemical Reactions Analysis
Types of Reactions: : Beta-Eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride are employed to reduce beta-Eudesmol.
Substitution: Halogenation reactions using reagents like bromine can lead to the formation of halogenated derivatives.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of beta-Eudesmol .
Scientific Research Applications
Beta-Eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cell proliferation, adhesion, and migration.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
Beta-Eudesmol exerts its effects through various molecular targets and pathways:
Nicotinic Acetylcholine Receptor: Blocks the receptor channel in skeletal muscles, leading to muscle relaxation.
NF-κB Pathway: Inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress.
STAT1/3 Phosphorylation: Inhibits phosphorylation, leading to reduced tumor growth and angiogenesis.
Comparison with Similar Compounds
Beta-Eudesmol is compared with other sesquiterpenoids such as:
Atractylon: Found in Atractylodes chinensis, known for its gastric disorder treatment properties.
Nardostachys jatamansi: Contains similar sesquiterpenoids with neuroprotective effects.
Beta-Eudesmol is unique due to its specific stereochemistry and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
202216-00-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1 |
InChI Key |
BOPIMTNSYWYZOC-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


